(3-Chloro-4-fluorophenoxy)acetyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenoxy)acetyl chloride typically involves the reaction of (3-Chloro-4-fluorophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
(3-Chloro-4-fluorophenoxy)acetic acid+SOCl2→(3-Chloro-4-fluorophenoxy)acetyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenoxy)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (3-Chloro-4-fluorophenoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
(3-Chloro-4-fluorophenoxy)acetic acid: Formed from hydrolysis.
Scientific Research Applications
(3-Chloro-4-fluorophenoxy)acetyl chloride is used extensively in scientific research, particularly in the following areas:
Chemistry: As a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In the modification of biomolecules for proteomics research.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of various derivatives and in the modification of biomolecules for research purposes.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-fluorophenoxy)acetic acid
- (3-Chloro-4-fluorophenoxy)ethylamine
- (3-Chloro-4-fluorophenoxy)ethanol
Uniqueness
(3-Chloro-4-fluorophenoxy)acetyl chloride is unique due to its high reactivity as an acylating agent, making it valuable in the synthesis of a wide range of derivatives. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)acetyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-6-3-5(1-2-7(6)11)13-4-8(10)12/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZHBLKETNAFKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586217 |
Source
|
Record name | (3-Chloro-4-fluorophenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826990-47-0 |
Source
|
Record name | (3-Chloro-4-fluorophenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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